3-Quinolin-2-ylprop-2-enoic acid
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Overview
Description
3-Quinolin-2-ylprop-2-enoic acid is a heterocyclic aromatic compound that features a quinoline ring fused with a prop-2-enoic acid moiety. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The molecular formula of this compound is C12H9NO2, and it has a molecular weight of 199.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolin-2-ylprop-2-enoic acid typically involves the reaction of quinoline derivatives with α,β-unsaturated aldehydes. One common method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as reagents. Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated aldehydes in the presence of a catalyst such as phosphotungstic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and microwave-assisted processes are some of the advanced techniques used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Quinolin-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline-2-ylpropanoic acid.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, quinoline-2-ylpropanoic acid, and various substituted quinoline derivatives .
Scientific Research Applications
3-Quinolin-2-ylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Quinolin-2-ylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the prop-2-enoic acid moiety.
Quinolone: A derivative with a ketone group at the 4-position of the quinoline ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position.
Uniqueness: 3-Quinolin-2-ylprop-2-enoic acid is unique due to its combination of the quinoline ring and the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-quinolin-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJIDQGIAPCVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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